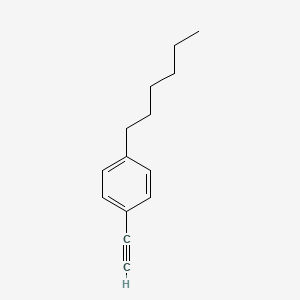

1-Ethynyl-4-hexylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-hexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18/c1-3-5-6-7-8-14-11-9-13(4-2)10-12-14/h2,9-12H,3,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPDFDTYANKKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379401 | |

| Record name | 1-Ethynyl-4-hexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79887-11-9 | |

| Record name | 1-Ethynyl-4-hexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 1-Ethynyl-4-hexylbenzene: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a versatile aromatic alkyne compound. Tailored for researchers, chemists, and professionals in materials science and drug development, this document delves into the core chemical properties, synthesis protocols, spectroscopic signatures, reactivity, and key applications of this molecule.

Introduction: A Molecule of Versatility

This compound (CAS No. 79887-11-9) is a disubstituted benzene derivative featuring a terminal alkyne (ethynyl group) and a linear hexyl chain.[1][2][3] This unique molecular architecture, which combines a rigid aromatic core and a reactive functional group with a flexible, lipophilic tail, makes it a valuable building block in several advanced scientific fields.[4] The terminal alkyne is a particularly powerful functional group, serving as a linchpin for carbon-carbon bond formation and bioorthogonal chemistry.[5][6] Consequently, this compound is a precursor of significant interest in the synthesis of liquid crystals, π-conjugated polymers, and complex organic molecules for pharmaceutical research.[4][7][8]

Physicochemical and Safety Profile

A clear understanding of a compound's fundamental properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting.

Chemical Properties

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 79887-11-9 | [1][2][9] |

| Molecular Formula | C₁₄H₁₈ | [1][2][10] |

| Molecular Weight | 186.30 g/mol | [10][11] |

| IUPAC Name | This compound | [3][10] |

| Synonyms | 4-Hexylphenylacetylene, 4-n-Hexylphenylacetylene | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| InChI Key | NFPDFDTYANKKIU-UHFFFAOYSA-N | [1][7][10] |

| SMILES | CCCCCCC1=CC=C(C=C1)C#C | [3][7][10] |

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous chemical and requires careful handling.[12]

| Hazard Category | Description | Precautionary Measures | Source(s) |

| Skin Irritation | Causes skin irritation (Category 2) | Wear protective gloves and clothing. Wash skin thoroughly after handling. | [12][13] |

| Eye Irritation | Causes serious eye irritation (Category 2) | Wear eye and face protection (safety goggles). | [12][13] |

| Respiratory Irritation | May cause respiratory irritation | Avoid breathing vapors or mist. Use only in a well-ventilated area. | [12][13] |

| Stability | Stable under normal conditions | Avoid heat and incompatible materials like strong oxidizing agents. | [12] |

| Storage | General Chemical Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [12] |

Synthesis Pathway: The Sonogashira Coupling

The formation of a carbon-carbon bond between an sp²-hybridized carbon of an aryl ring and an sp-hybridized carbon of an alkyne is most efficiently achieved via the Sonogashira cross-coupling reaction.[14][15] This reaction is the premier method for synthesizing arylalkynes like this compound due to its high efficiency and mild reaction conditions.[16][17]

Reaction Rationale and Mechanism

The reaction couples an aryl halide (e.g., 1-bromo-4-hexylbenzene) with a terminal alkyne. It employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt to facilitate the activation of the alkyne.[14][16] The process involves two interconnected catalytic cycles, as depicted below.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis starting from 1-bromo-4-hexylbenzene and trimethylsilylacetylene (TMSA), followed by in-situ deprotection.

Materials:

-

1-bromo-4-hexylbenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Anhydrous triethylamine (TEA)

-

Anhydrous toluene

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Standard glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

-

Setup: To a dry, three-necked flask under an inert atmosphere, add 1-bromo-4-hexylbenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq).

-

Solvent Addition: Add anhydrous toluene and anhydrous triethylamine in a 2:1 ratio (v/v) to the flask.

-

Reagent Addition: Add trimethylsilylacetylene (1.2 eq) to the mixture via syringe.

-

Reaction: Heat the reaction mixture to 70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Deprotection: Once the starting material is consumed, cool the mixture to room temperature. Add the 1M TBAF solution (1.5 eq) and stir for 1 hour.

-

Workup: Quench the reaction with water and extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a clear liquid.

Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. While a dedicated public database spectrum for this specific compound is sparse, its structure allows for accurate prediction of its spectral features based on well-established principles and data from analogous compounds.[18][19][20]

| Technique | Functional Group | Expected Signal/Region |

| FT-IR | ≡C-H stretch (alkyne) | ~3300 cm⁻¹ (sharp, strong) |

| C≡C stretch (alkyne) | ~2110 cm⁻¹ (sharp, weak) | |

| C-H stretch (sp³) | 2850-2960 cm⁻¹ | |

| C=C stretch (aromatic) | ~1600, ~1500 cm⁻¹ | |

| ¹H NMR | ≡C-H (acetylenic proton) | ~3.0 ppm (singlet) |

| Ar-H (aromatic protons) | 7.0-7.4 ppm (multiplet, AA'BB' system) | |

| -CH₂-Ar (benzylic) | ~2.6 ppm (triplet) | |

| -(CH₂)₄- (alkyl chain) | 1.2-1.6 ppm (multiplet) | |

| -CH₃ (terminal methyl) | ~0.9 ppm (triplet) | |

| ¹³C NMR | ≡C-H (alkyne carbon) | ~77 ppm |

| Ar-C≡ (alkyne carbon) | ~84 ppm | |

| Ar-C (substituted) | ~120-145 ppm | |

| Ar-CH (unsubstituted) | ~128-132 ppm | |

| Alkyl Chain Carbons | ~14-36 ppm | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 186 |

| Major Fragments | m/z = 91 (tropylium ion), loss of alkyl fragments |

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems primarily from the reactivity of its terminal alkyne group. This functionality opens a gateway to a vast array of chemical transformations.[6][21]

-

Acetylide Formation: The terminal proton is acidic (pKa ≈ 25) and can be removed by a strong base (e.g., NaNH₂, n-BuLi) to form a potent carbon nucleophile.[22] This acetylide can then react with electrophiles like alkyl halides or carbonyls to extend the carbon chain.[21][23]

-

"Click" Chemistry: The alkyne undergoes highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides to form stable 1,2,3-triazole rings.[5] This reaction is a cornerstone of bioorthogonal chemistry and materials science.

-

Hydration: In the presence of acid and a mercury(II) catalyst, the alkyne can be hydrated to form a methyl ketone (4-hexylacetophenone) via an enol intermediate.

-

Reduction: The alkyne can be selectively reduced. Hydrogenation with Lindlar's catalyst yields the cis-alkene, while dissolving metal reduction (Na in NH₃) produces the trans-alkene.[22][23] Complete reduction to the corresponding alkane (1-ethyl-4-hexylbenzene) is achieved with H₂ over a palladium catalyst.[22]

Applications in Advanced Materials

The distinct structural domains of this compound make it an ideal precursor for materials with tailored properties.

Liquid Crystal Synthesis

Liquid crystals (LCs) are materials that exhibit phases between conventional liquid and solid states.[24] Molecules that form these phases, known as mesogens, typically possess a rigid core and flexible tails. This compound provides the core components for such structures.[25] Through Sonogashira coupling with another functionalized aryl halide, it can be incorporated into longer, rod-like molecules.[26] The hexyl chain promotes the necessary fluidity and influences the clearing point, while the rigid diarylacetylene core provides the anisotropy required for LC phase formation.[19][26] These materials are critical for display technologies like LCDs.[25]

Conjugated Polymers and Functional Materials

The alkyne group is a key monomer unit for creating π-conjugated systems. Polymerization of this compound or its derivatives can lead to poly(phenylacetylene)s. These polymers often exhibit interesting electronic and photophysical properties, with potential applications in organic electronics, sensors, and chiral materials.[7][8]

Conclusion

This compound is a deceptively simple molecule with profound utility in modern chemistry. Its synthesis is robust and scalable via Sonogashira coupling, and its terminal alkyne functionality serves as a versatile handle for a multitude of chemical transformations. From the rational design of liquid crystals to the construction of complex organic molecules, this compound provides a reliable and adaptable platform for innovation. This guide has outlined its core properties, synthesis, and reactivity, providing a foundational resource for researchers aiming to leverage its unique chemical potential.

References

- Wikipedia. (n.d.). Sonogashira coupling.

- CymitQuimica. (n.d.). This compound.

- Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.

- BYJU'S. (n.d.). Sonogashira Coupling.

- Fisher Scientific. (2023, August 23). SAFETY DATA SHEET: 1-Eth-1-ynyl-4-hexylbenzene.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- YouTube. (2019, January 7). Sonogashira coupling.

- National Institutes of Health. (2020, December 21). Biosynthesis of alkyne-containing natural products.

- Thermo Fisher Scientific. (n.d.). 1-Eth-1-ynyl-4-hexylbenzene, 97%, Thermo Scientific.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- National Institutes of Health. (n.d.). This compound | C14H18 | CID 2775129 - PubChem.

- National Institutes of Health. (2024, January 2). Recent advances in the application of alkynes in multicomponent reactions.

- National Institutes of Health. (n.d.). 1-Ethyl-4-ethynylbenzene | C10H10 | CID 142425 - PubChem.

- Sciedco. (n.d.). This compound, Min. 95.0 (GC), 5 g.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 79887-11-9.

- Sigma-Aldrich. (n.d.). 1-Ethyl-4-ethynylbenzene 98 40307-11-7.

- Guidechem. (n.d.). 1-ETH-1-YNYL-4-HEXYLBENZENE 79887-11-9 wiki.

- The Royal Society of Chemistry. (2020). Electronic Supplementary Material (ESI) for Chemical Science.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Wikipedia. (n.d.). Alkyne.

- Master Organic Chemistry. (2013, June 24). Alkynes and Synthesis.

- Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes.

- Fisher Scientific. (n.d.). 1-Eth-1-ynyl-4-hexylbenzene, 97%, Thermo Scientific™.

- Taylor & Francis Online. (2025, August 9). Effect of 1-ethynyl-4-(trifluoromethyl) benzene on polymer network liquid crystal.

- BenchChem. (n.d.). Mass spectrometry analysis of "1-Ethynyl-4-dodecyloxybenzene" derivatives.

- MDPI. (n.d.). Chiral π-Conjugated Liquid Crystals: Impacts of Ethynyl Linker and Bilateral Symmetry on the Molecular Packing and Functions.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 79887-11-9.

- NIST. (n.d.). Benzene, 1-ethynyl-4-methoxy-.

- National Institutes of Health. (n.d.). 1-Ethoxy-4-ethynylbenzene | C10H10O | CID 2775124 - PubChem.

- CP Lab Safety. (n.d.). This compound, 25g, Each.

- BenchChem. (n.d.). Application Notes and Protocols: "1-Ethynyl-4-dodecyloxybenzene" in the Synthesis of Luminescent Liquid Crystals.

- TCI Chemicals. (n.d.). This compound 79887-11-9.

- ResearchGate. (n.d.). FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,....

- TCI Chemicals. (n.d.). Liquid Crystal Materials.

- BenchChem. (n.d.). Application Notes and Protocols: The Use of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene in Liquid Crystal Synthesis.

- NIST. (n.d.). Benzene, 1-ethoxy-4-methyl-.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. sciedco.ca [sciedco.ca]

- 3. This compound | CAS 79887-11-9 [matrix-fine-chemicals.com]

- 4. Page loading... [guidechem.com]

- 5. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. scbt.com [scbt.com]

- 10. This compound | C14H18 | CID 2775129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Eth-1-ynyl-4-hexylbenzene, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 12. fishersci.com [fishersci.com]

- 13. 1-Eth-1-ynyl-4-hexylbenzene, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. byjus.com [byjus.com]

- 16. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. rsc.org [rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Alkyne - Wikipedia [en.wikipedia.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. tcichemicals.com [tcichemicals.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-Ethynyl-4-hexylbenzene (CAS No. 79887-11-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-ethynyl-4-hexylbenzene, a disubstituted benzene derivative of interest in materials science and synthetic chemistry. The document delineates the compound's chemical and physical properties, detailed protocols for its synthesis and characterization, safety and handling procedures, and a discussion of its current and potential applications. The synthesis is presented as a robust two-step process, commencing with a palladium-catalyzed Sonogashira coupling of 1-bromo-4-hexylbenzene with a protected acetylene synthon, followed by a straightforward deprotection to yield the terminal alkyne. This guide is intended to serve as a valuable resource for researchers, offering both theoretical insights and practical, field-proven methodologies for the preparation and utilization of this versatile chemical building block.

Introduction

This compound (CAS No. 79887-11-9) is an organic compound featuring a hexyl group and an ethynyl group attached to a benzene ring at the para position. The presence of the terminal alkyne functionality makes it a valuable precursor in a variety of organic transformations, most notably in "click chemistry," Sonogashira couplings, and the synthesis of more complex conjugated systems.[1] Its long alkyl chain imparts solubility in organic solvents and influences its physical properties, making it a key component in the design of liquid crystals and other advanced materials. This guide will provide a detailed exploration of its synthesis, characterization, and applications, with a focus on providing actionable protocols for the research scientist.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.[2][3][4]

| Property | Value |

| CAS Number | 79887-11-9 |

| Molecular Formula | C₁₄H₁₈ |

| Molecular Weight | 186.29 g/mol [2] |

| IUPAC Name | This compound |

| Synonyms | 4-Hexylphenylacetylene, 4-Hexyl-1-ethynylbenzene[5] |

| Physical Form | Colorless to red to green clear liquid[5] |

| Purity | Typically >95% (GC)[3][5] |

| InChI Key | NFPDFDTYANKKIU-UHFFFAOYSA-N[3] |

| SMILES | CCCCCCC1=CC=C(C=C1)C#C[2] |

Synthesis of this compound

The most logical and widely applicable synthetic route to this compound is a two-step process. This involves an initial Sonogashira coupling of a suitable aryl halide with a protected acetylene, followed by the removal of the protecting group. This strategy is favored as it avoids the direct use of highly flammable acetylene gas and the potential for side reactions associated with terminal alkynes under coupling conditions.

The chosen starting materials for this proposed synthesis are 1-bromo-4-hexylbenzene and (trimethylsilyl)acetylene. The trimethylsilyl (TMS) group is an ideal protecting group for the terminal alkyne due to its stability and the ease of its subsequent removal.[6]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step 1: Sonogashira Coupling of 1-Bromo-4-hexylbenzene with (Trimethylsilyl)acetylene

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[8]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-hexylbenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 v/v ratio. To this stirred solution, add (trimethylsilyl)acetylene (1.1 eq.) dropwise.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst and precipitated salts, washing with THF. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product, (4-hexylphenylethynyl)trimethylsilane, can be purified by flash column chromatography on silica gel using a non-polar eluent such as hexanes.

Step 2: Deprotection of (4-Hexylphenylethynyl)trimethylsilane

The removal of the TMS protecting group is readily achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[9] Milder conditions using potassium carbonate in methanol are also reported to be effective for TMS-alkyne deprotection.[10][11]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: Dissolve the purified (4-hexylphenylethynyl)trimethylsilane (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Reagent Addition: To the stirred solution, add a 1.0 M solution of TBAF in THF (1.1 eq.) dropwise at room temperature.

-

Reaction Conditions: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC until the starting material is consumed.[6]

-

Work-up: Quench the reaction by adding water. Extract the product with a non-polar organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The resulting this compound can be further purified by flash column chromatography if necessary, though it is often obtained in high purity after work-up.

Characterization

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ (ppm) ~7.4 (d, 2H, Ar-H ortho to alkyne)

-

δ (ppm) ~7.1 (d, 2H, Ar-H ortho to hexyl)

-

δ (ppm) ~3.0 (s, 1H, C≡C-H)

-

δ (ppm) ~2.6 (t, 2H, Ar-CH₂-)

-

δ (ppm) ~1.6 (m, 2H, -CH₂-)

-

δ (ppm) ~1.3 (m, 6H, -(CH₂)₃-)

-

δ (ppm) ~0.9 (t, 3H, -CH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ (ppm) ~144 (Ar-C)

-

δ (ppm) ~132 (Ar-CH)

-

δ (ppm) ~128 (Ar-CH)

-

δ (ppm) ~120 (Ar-C)

-

δ (ppm) ~84 (C≡C-H)

-

δ (ppm) ~77 (C≡C-H)

-

δ (ppm) ~36 (-CH₂-)

-

δ (ppm) ~31.5 (-CH₂-)

-

δ (ppm) ~31 (-CH₂-)

-

δ (ppm) ~29 (-CH₂-)

-

δ (ppm) ~22.5 (-CH₂-)

-

δ (ppm) ~14 (-CH₃)

-

-

FT-IR (neat, cm⁻¹):

-

~3300 (C≡C-H stretch)

-

~2950-2850 (C-H aliphatic stretch)

-

~2100 (C≡C stretch, weak)

-

~1600, 1500 (C=C aromatic stretch)

-

Applications in Research and Development

The unique combination of a terminal alkyne and a lipophilic hexyl chain makes this compound a valuable building block in several areas of chemical research and development.

Liquid Crystals

The rigid rod-like structure of the ethynylbenzene core, coupled with the flexible hexyl tail, is a common motif in the design of calamitic (rod-like) liquid crystals. These molecules can self-assemble into mesophases that exhibit long-range orientational order, a property essential for applications in display technologies and optical switching. The terminal alkyne allows for further elaboration of the molecular structure to fine-tune the liquid crystalline properties.

Organic Electronics

Substituted phenylacetylenes are precursors to conjugated polymers and oligomers with interesting electronic and photophysical properties. The polymerization of this compound or its incorporation into larger conjugated systems can lead to materials with potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Drug Discovery and Medicinal Chemistry

In drug discovery, the terminal alkyne group can be used as a handle for bioconjugation via click chemistry. The 4-hexylphenyl moiety can serve as a lipophilic scaffold to enhance membrane permeability or to interact with hydrophobic pockets in biological targets. While there are no specific drug development programs publicly centered on this exact molecule, its structural motifs are relevant to the design of novel therapeutic agents.

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[13]

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[13][14]

-

Precautionary Statements:

-

Wash hands and any exposed skin thoroughly after handling.[13]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[14]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[14]

-

Use only outdoors or in a well-ventilated area.[13]

-

Store in a well-ventilated place. Keep container tightly closed.[13]

-

Store locked up.[13]

-

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[13]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[13][14]

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The two-step synthetic protocol outlined in this guide, based on the well-established Sonogashira coupling and subsequent TMS deprotection, provides a reliable and scalable route to this compound. Its utility in the synthesis of liquid crystals, conjugated materials, and as a scaffold in medicinal chemistry underscores its importance for the research community. Adherence to the safety and handling procedures is paramount when working with this compound. This guide aims to provide both the foundational knowledge and the practical details necessary for the successful synthesis and application of this compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775129, this compound. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 25g, Each. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 5g, Each. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of a) the TMS-protected alkyne of 1 b with b) the... [Image]. Retrieved from [Link]

-

Supporting Information for "Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions". (n.d.). Retrieved from [Link]

- Langille, N. F., & Jamison, T. F. (2010). Some Aspects of the Chemistry of Alkynylsilanes. Molecules, 15(10), 7055-7085.

-

ResearchGate. (2016, September 3). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne? Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. This compound | C14H18 | CID 2775129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. fishersci.com [fishersci.com]

- 14. 1-Eth-1-ynyl-4-hexylbenzene, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 1-Ethynyl-4-hexylbenzene

Abstract

This guide provides a comprehensive technical overview of the principal synthetic routes to 1-ethynyl-4-hexylbenzene (4-hexylphenylacetylene), a key intermediate in the development of organic electronic materials, liquid crystals, and complex molecular architectures.[1] We present a detailed analysis of two primary, field-proven methodologies: the Palladium-catalyzed Sonogashira cross-coupling reaction and the Corey-Fuchs homologation of aldehydes. This document is intended for researchers, chemists, and process development professionals, offering an in-depth exploration of reaction mechanisms, step-by-step experimental protocols, process optimization strategies, and comparative analysis of the available methods. Our objective is to furnish scientists with the necessary expertise to not only replicate these syntheses but also to innovate upon them, grounded in a solid understanding of the underlying chemical principles.

Introduction and Strategic Overview

This compound is an aromatic alkyne characterized by a hexyl chain and a terminal ethynyl group attached to a benzene ring.[2][3] This structure imparts a unique combination of properties, including liquid crystallinity and utility as a building block in π-conjugated systems. The synthesis of this molecule, therefore, requires robust and versatile chemical strategies. The two most prevalent and effective approaches are:

-

Sonogashira Cross-Coupling: This method involves the direct coupling of a terminal alkyne (or a protected version thereof) with an aryl halide.[4] It is a powerful C-C bond-forming reaction renowned for its reliability and functional group tolerance.

-

Corey-Fuchs Reaction: This two-step process transforms an aldehyde into a terminal alkyne via a one-carbon homologation.[5][6] It offers an alternative pathway when the corresponding aldehyde is more accessible or cost-effective than the aryl halide.

This guide will dissect each method, providing the causal logic behind procedural choices to empower the researcher with a predictive understanding of the synthesis.

Method 1: Sonogashira Cross-Coupling

The Sonogashira coupling is a cornerstone of modern organic synthesis for constructing carbon-carbon bonds between sp² and sp hybridized carbons.[4][7] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[8]

Mechanism and Rationale

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][9]

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 1-iodo-4-hexylbenzene), forming a Pd(II) complex.[10]

-

Transmetalation: A copper acetylide species, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination: The Pd(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst.[11]

-

-

Copper Cycle:

-

Coordination: The copper(I) salt coordinates with the terminal alkyne.

-

Deprotonation: The amine base deprotonates the alkyne, facilitated by copper coordination, forming the crucial copper acetylide intermediate.

-

A significant side reaction is the Glaser-type oxidative homocoupling of the alkyne.[12] This can be minimized by maintaining anaerobic conditions and using copper-free variations where appropriate.[7]

Caption: Figure 1: Simplified Catalytic Cycles in Sonogashira Coupling

Experimental Protocol: Protected Alkyne Strategy

A common and highly effective strategy involves using a protected terminal alkyne, such as ethynyltrimethylsilane (TMSA), to prevent homocoupling and improve handling. The TMS group is then removed in a subsequent step.

Step A: Coupling of 1-Iodo-4-hexylbenzene with Ethynyltrimethylsilane

-

Inert Atmosphere: To a flame-dried Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), copper(I) iodide (CuI, 0.04 eq), and triphenylphosphine (PPh₃, 0.08 eq).

-

Reagent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous, degassed triethylamine (TEA) as the solvent.

-

Substrates: Add 1-iodo-4-hexylbenzene (1.0 eq) followed by ethynyltrimethylsilane (1.2 eq) via syringe.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The progress can be monitored by TLC or GC-MS.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst and amine salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product, 1-(trimethylsilylethynyl)-4-hexylbenzene, is then purified by flash column chromatography on silica gel (eluting with hexanes).

Step B: Deprotection of the Trimethylsilyl (TMS) Group

-

Reaction Setup: Dissolve the purified TMS-protected alkyne (1.0 eq) in a mixture of methanol and dichloromethane.

-

Base Addition: Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, ~0.1-0.2 eq).[13][14]

-

Reaction: Stir the mixture at room temperature for 1-3 hours.[15] Monitor the reaction for the disappearance of the starting material.

-

Workup: Once complete, neutralize the mixture with dilute aqueous HCl. Extract the product with diethyl ether or hexanes.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting this compound is often of sufficient purity for subsequent use, or can be further purified by chromatography if necessary.

Process Optimization and Considerations

-

Halide Choice: The reactivity of the aryl halide is critical. The order of reactivity is I > Br > Cl.[4] Aryl iodides are often preferred for milder reaction conditions, while bromides may require higher temperatures or more active catalyst systems.[4]

-

Catalyst System: While Pd(PPh₃)₂Cl₂/CuI is a classic system, numerous other palladium sources and ligands are available. For copper-free variants, palladium complexes with bulky phosphine ligands are often employed to prevent catalyst deactivation.[7]

-

Base Selection: The amine base (e.g., triethylamine, diisopropylamine) acts as both a base to deprotonate the alkyne and a scavenger for the hydrogen halide produced.[8] Its purity is crucial for reaction success.

Method 2: Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a powerful, alternative route starting from 4-hexylbenzaldehyde.[16] This two-step method first converts the aldehyde to a 1,1-dibromoalkene, which is then transformed into the terminal alkyne.[5][17]

Mechanism and Rationale

Step 1: Dibromo-olefination This step is analogous to a Wittig reaction.[16] Triphenylphosphine (PPh₃) reacts with carbon tetrabromide (CBr₄) to form a phosphorus ylide.[18] This ylide then reacts with the aldehyde (4-hexylbenzaldehyde) to yield the 1,1-dibromoalkene intermediate and triphenylphosphine oxide.[19]

Step 2: Alkyne Formation The isolated dibromoalkene is treated with two equivalents of a strong organolithium base, typically n-butyllithium (n-BuLi).[18] The mechanism involves:

-

Lithium-Halogen Exchange: The first equivalent of n-BuLi performs a lithium-halogen exchange.

-

Elimination & Rearrangement: This is followed by an α-elimination and a 1,2-shift (Fritsch–Buttenberg–Wiechell rearrangement) to form a lithium acetylide intermediate.[16][17]

-

Quench: An aqueous workup quenches the lithium acetylide to afford the terminal alkyne.

Caption: Figure 2: Corey-Fuchs Reaction Workflow

Experimental Protocol

Step A: Synthesis of 1,1-Dibromo-2-(4-hexylphenyl)ethene

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (PPh₃, 4.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Ylide Formation: Add carbon tetrabromide (CBr₄, 2.0 eq) portion-wise, maintaining the temperature at 0 °C. The solution will turn from colorless to a deep orange/red, indicating ylide formation.

-

Aldehyde Addition: Add a solution of 4-hexylbenzaldehyde (1.0 eq) in DCM dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Workup: Quench the reaction by adding hexanes to precipitate the triphenylphosphine oxide. Filter the mixture and concentrate the filtrate.

-

Purification: Purify the crude product by flash column chromatography (silica gel, hexanes) to isolate the dibromoalkene.

Step B: Conversion to this compound

-

Reaction Setup: Dissolve the purified dibromoalkene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C (a dry ice/acetone bath).

-

Base Addition: Add n-butyllithium (n-BuLi, 2.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the temperature at -78 °C.

-

Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.

-

Workup: Carefully quench the reaction at 0 °C by the slow addition of water or saturated aqueous ammonium chloride.

-

Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is extremely pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere by trained personnel using appropriate syringe and cannula techniques.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Solvents: Anhydrous and degassed solvents are required for these reactions. Diethyl ether and THF can form explosive peroxides and should be handled with care.

-

Carbon Tetrabromide: CBr₄ is toxic and should be handled in a well-ventilated fume hood.

Comparative Analysis and Summary

| Feature | Sonogashira Coupling | Corey-Fuchs Reaction |

| Starting Material | 1-Halo-4-hexylbenzene | 4-Hexylbenzaldehyde |

| Key Reagents | Pd/Cu catalysts, Amine base, (Protected) Alkyne | PPh₃, CBr₄, n-BuLi |

| Key Advantages | High reliability, excellent functional group tolerance, often milder conditions.[4] | Good for when the aldehyde is more accessible; avoids transition metals in the final step.[5] |

| Key Disadvantages | Potential for alkyne homocoupling; cost of palladium catalysts; removal of metal residues.[12] | Requires cryogenic temperatures (-78 °C); use of pyrophoric n-BuLi; stoichiometric PPh₃O waste. |

| Typical Overall Yield | 70-90% | 60-85%[5] |

Conclusion

The synthesis of this compound can be reliably achieved through either Sonogashira coupling or the Corey-Fuchs reaction. The choice of method is primarily dictated by the availability and cost of the starting materials. The Sonogashira coupling offers a more direct route with high efficiency, particularly when using a protected alkyne strategy to mitigate side reactions. The Corey-Fuchs reaction, while more operationally demanding due to the use of pyrophoric reagents and cryogenic conditions, provides a robust metal-free alternative starting from the corresponding aldehyde. A thorough understanding of the mechanisms and practical considerations outlined in this guide will enable researchers to select and execute the optimal synthetic strategy for their specific needs.

References

-

Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for formyl→ethynyl conversion (RCHO→RC≡CH or RC≡CR'). Tetrahedron Letters, 13(36), 3769–3772. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 12, 2026, from [Link]

-

Grokipedia. (n.d.). Corey–Fuchs reaction. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved January 12, 2026, from [Link]

-

NROChemistry. (n.d.). Corey-Fuchs Homologation. Retrieved January 12, 2026, from [Link]

-

Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved January 12, 2026, from [Link]

-

BYJU'S. (n.d.). Sonogashira Coupling. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 12, 2026, from [Link]

-

YouTube. (2019, January 7). Sonogashira coupling. Retrieved January 12, 2026, from [Link]

-

ChemSpider Synthetic Pages. (n.d.). Deprotection of trimethylsilyl group of an alkyne. Retrieved January 12, 2026, from [Link]

-

Request PDF. (2005, April). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. Retrieved January 12, 2026, from [Link]

-

Semantic Scholar. (n.d.). Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations. Retrieved January 12, 2026, from [Link]

-

Gelest Technical Library. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (n.d.). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved January 12, 2026, from [Link]

- Google Patents. (2010, January 5). US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes.

-

National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved January 12, 2026, from [Link]

-

J&K Scientific. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 12, 2026, from [Link]

-

Request PDF. (n.d.). Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 79887-11-9. Retrieved January 12, 2026, from [Link]

-

NTU Scholars. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved January 12, 2026, from [Link]

-

CP Lab Safety. (n.d.). This compound, 25g, Each. Retrieved January 12, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C14H18 | CID 2775129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 79887-11-9 [matrix-fine-chemicals.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Corey-Fuchs Reaction | TCI AMERICA [tcichemicals.com]

- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 17. Corey-Fuchs Reaction [organic-chemistry.org]

- 18. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to 4-Hexylphenylacetylene: Synthesis, Properties, and Applications for Advanced Research

Executive Summary: The confluence of aromatic and alkynyl functionalities within a single molecular scaffold provides a powerful platform for innovation in medicinal chemistry and materials science. 4-Hexylphenylacetylene, a disubstituted benzene derivative, exemplifies this synergy. Its structure, featuring a lipophilic hexyl chain and a reactive terminal alkyne, makes it a highly versatile intermediate for constructing complex molecular architectures. This guide offers a comprehensive overview of 4-hexylphenylacetylene, detailing its structural and physicochemical properties, providing a field-proven protocol for its synthesis via the Sonogashira cross-coupling reaction, and exploring its applications for researchers in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

4-Hexylphenylacetylene, systematically named 1-ethynyl-4-hexylbenzene, possesses a unique amphipathic character. The molecule consists of a rigid phenylacetylene core, which provides a defined structural vector, and a flexible, nonpolar hexyl chain. This combination of a reactive "handle" (the alkyne) and a property-modifying "tuner" (the alkyl chain) is central to its utility.

The structural formula is presented below:

Caption: 2D Structure of 4-Hexylphenylacetylene.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 4-hexylphenylacetylene. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₁₈ | Calculated |

| Molecular Weight | 186.30 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Appearance | Colorless to pale yellow liquid (predicted) | Analogous Compounds |

| Boiling Point | ~285-290 °C at 760 mmHg (predicted) | Estimation |

| Density | ~0.89 g/cm³ (predicted) | Estimation |

| Solubility | Soluble in common organic solvents (THF, CH₂Cl₂, Hexanes, EtOAc); Insoluble in water | General Chemical Principles |

Synthesis via Sonogashira Cross-Coupling

The formation of carbon-carbon bonds between sp² (aryl) and sp (alkynyl) centers is most efficiently achieved through palladium-catalyzed cross-coupling reactions.[1] The Sonogashira reaction is the preeminent method for this transformation due to its reliability, mild reaction conditions, and broad functional group tolerance.[2][3]

Mechanistic Rationale

The Sonogashira reaction employs a dual-catalyst system, typically involving a palladium complex and a copper(I) co-catalyst.[2] Understanding the roles of each component is crucial for troubleshooting and optimizing the reaction.

-

Palladium Cycle (The Cross-Coupler): The primary catalytic cycle involves the palladium center. It begins with the oxidative addition of the Pd(0) catalyst to the aryl halide (e.g., 1-bromo-4-hexylbenzene). This is often the rate-limiting step.

-

Copper Cycle (The Alkyne Activator): The role of the copper(I) salt is to react with the terminal alkyne in the presence of a base, forming a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne.

-

Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II)-aryl complex in a step called transmetalation. This regenerates the copper catalyst.

-

Reductive Elimination: The final step is the reductive elimination from the palladium center, which forms the desired C(sp²)-C(sp) bond of 4-hexylphenylacetylene and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of 4-hexylphenylacetylene from 1-bromo-4-hexylbenzene and ethynyltrimethylsilane (TMSA), followed by in-situ deprotection. The use of TMSA is a common strategy to avoid the self-coupling of terminal alkynes (Glaser coupling) and the hazards associated with handling acetylene gas.[2]

Materials:

-

1-Bromo-4-hexylbenzene (1.0 equiv)

-

Ethynyltrimethylsilane (TMSA) (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Anhydrous, 3-4 equiv)

-

Tetrahydrofuran (THF) (Anhydrous)

-

Tetrabutylammonium fluoride (TBAF) (1M in THF, 1.2 equiv)

-

Saturated aq. NH₄Cl, Diethyl ether, Brine, Anhydrous MgSO₄

Procedure:

-

Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv).

-

Flask Purge: Seal the flask with septa and purge with an inert atmosphere (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) species is oxygen-sensitive.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF and anhydrous triethylamine via syringe. Stir for 5 minutes to dissolve the catalysts.

-

Substrate Addition: Add 1-bromo-4-hexylbenzene (1.0 equiv) followed by ethynyltrimethylsilane (1.2 equiv) to the stirring solution.

-

Reaction: Heat the reaction mixture to 60-65 °C and monitor by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Cooling and Deprotection: Once the coupling is complete, cool the mixture to room temperature. Add TBAF solution (1.2 equiv) dropwise and stir for 1 hour at room temperature to cleave the TMS protecting group.

-

Quenching and Extraction: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-hexylphenylacetylene.

Structural Verification

A self-validating protocol requires rigorous characterization of the final product. The identity and purity of 4-hexylphenylacetylene should be confirmed using standard spectroscopic techniques:

-

¹H NMR: Expect signals corresponding to the aromatic protons (two doublets in the ~7.0-7.5 ppm region), the acetylenic proton (a singlet around 3.0 ppm), the benzylic -CH₂- group (a triplet around 2.6 ppm), and the aliphatic protons of the hexyl chain (multiplets between ~0.8-1.6 ppm).

-

¹³C NMR: Key signals include the two quaternary acetylenic carbons (~80-90 ppm), the aromatic carbons (~120-140 ppm), and the aliphatic carbons of the hexyl chain.

-

FTIR: A sharp, characteristic peak for the C≡C-H stretch will appear around 3300 cm⁻¹ and a weaker C≡C stretch near 2100 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) should correspond to the calculated molecular weight (186.30).

Applications in Research and Development

The structure of 4-hexylphenylacetylene is not merely a synthetic endpoint but a starting point for creating value-added molecules.

A Versatile Building Block in Drug Discovery

Organic synthesis is a cornerstone of drug discovery, yet it can also be a rate-limiting factor.[4] Molecules like 4-hexylphenylacetylene provide efficient solutions to common synthetic challenges.

-

Scaffold Elaboration: The terminal alkyne is a gateway to a vast array of chemical transformations. It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC or "Click Chemistry"), further Sonogashira couplings, Cadiot-Chodkiewicz couplings, and hydrations to form ketones, enabling rapid diversification and the synthesis of complex pharmaceutical compounds.[5]

-

Lipophilicity Modification: The hexyl group provides significant lipophilicity. In drug design, tuning a molecule's lipophilicity (logP) is critical for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By incorporating the 4-hexylphenyl moiety, medicinal chemists can enhance membrane permeability or engagement with hydrophobic binding pockets in target proteins.

-

Bioisosteric Replacement: The linear, rigid ethynyl group can act as a bioisostere for other functional groups, such as amides or alkenes, helping to improve metabolic stability or receptor binding affinity.

Caption: Synthetic workflow from starting materials to advanced intermediates.

Potential in Materials Science

The rigid, rod-like nature of the phenylacetylene core, combined with the flexible alkyl chain, is a classic motif in the design of liquid crystals. Furthermore, aryl alkynes are precursors for synthesizing conjugated polymers and organic electronic materials, where the π-system is essential for charge transport.[1]

Safety and Handling

As with all chemical reagents, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition.[7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from oxidizing agents.[6]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-Hexylphenylacetylene is a valuable and versatile chemical intermediate. Its straightforward and high-yielding synthesis via the Sonogashira coupling makes it readily accessible to researchers. The strategic combination of a reactive alkyne and a lipophilic alkyl chain provides a powerful tool for scaffold elaboration in drug discovery and a foundational component for the rational design of advanced organic materials. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and application in a modern research setting.

References

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

-

International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Sonogashira Coupling. Retrieved from [Link]

-

MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

-

ResearchGate. (2023). Sonogashira coupling reaction of aryl halides with phenylacetylene. Retrieved from [Link]

-

Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. Retrieved from [Link]

Sources

- 1. ijnc.ir [ijnc.ir]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.fr [fishersci.fr]

An In-Depth Technical Guide to the Solubility and Stability of 1-Ethynyl-4-hexylbenzene

Introduction

1-Ethynyl-4-hexylbenzene (CAS No. 79887-11-9) is a disubstituted aromatic hydrocarbon featuring a hexyl chain and a terminal alkyne group attached to a benzene ring.[1][2][3] Its molecular formula is C14H18, with a molecular weight of approximately 186.30 g/mol .[1][2] The presence of the reactive terminal alkyne makes it a valuable building block in organic synthesis, particularly in click chemistry, polymer synthesis, and materials science.[4][5] The long alkyl chain imparts significant hydrophobicity, influencing its solubility and interaction with other molecules. This guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for its characterization.

Physicochemical Properties

A clear understanding of the physical state of this compound is crucial for its proper handling. While some sources describe it as a solid, others classify it as a colorless to reddish-green clear liquid[3], a discrepancy that may be attributed to its purity or the presence of trace impurities. Its high calculated XLogP3 value of 5.8 indicates a strongly nonpolar and hydrophobic nature, which is a key determinant of its solubility profile.[1]

Solubility Profile: A Predictive and Experimental Approach

Due to a lack of specific quantitative solubility data in publicly available literature, this section provides a predictive assessment of this compound's solubility based on its chemical structure and the general principles of "like dissolves like."[6][7] A detailed experimental protocol is also provided to enable researchers to determine its precise solubility in various solvents.

Predicted Solubility

The significant nonpolar character imparted by the hexylbenzene moiety suggests that this compound will exhibit good solubility in nonpolar organic solvents and poor solubility in polar solvents, particularly water.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexanes, Toluene, Diethyl Ether | High | The nonpolar nature of the solvent effectively solvates the hydrophobic hexylbenzene group. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | While these solvents have a dipole moment, they can still solvate the large nonpolar part of the molecule. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The ability to hydrogen bond is less effective in solvating the large hydrocarbon portion of the molecule. |

| Aqueous | Water, Buffers | Very Low / Insoluble | The high hydrophobicity of the molecule prevents effective solvation by water molecules. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8][9]

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with tight-fitting caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample and determine the concentration of this compound.

-

Calculate the solubility in the original solvent, taking into account the dilution factor.

-

Diagram of Solubility Determination Workflow:

Caption: Workflow for determining the solubility of this compound.

Stability Profile: Influencing Factors and Degradation Pathways

The stability of this compound is a critical parameter for its storage, handling, and application. While the Safety Data Sheet (SDS) indicates it is stable under normal conditions, exposure to heat, light, and reactive chemicals can lead to degradation.

Factors Influencing Stability

-

Temperature: Elevated temperatures can provide the activation energy for degradation reactions. The thermal decomposition of related poly(phenylacetylene) derivatives has been observed to begin at temperatures around 300°C.[4][10][11][12]

-

Light: The aromatic ring and the alkyne moiety can absorb UV light, potentially leading to photochemical reactions. Photodegradation of alkynes can proceed through oxidation pathways.[13]

-

Oxidizing Agents: Strong oxidizing agents are incompatible with this compound and can lead to its decomposition.

-

pH: While generally stable, extreme pH conditions could potentially affect the molecule, although specific data is unavailable.

Diagram of Factors Affecting Stability:

Sources

- 1. This compound | C14H18 | CID 2775129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. osti.gov [osti.gov]

- 5. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thermal degradation of polyphenylacetylene and polypentadeuterophenylacetylene - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

- 11. Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

applications of 1-Ethynyl-4-hexylbenzene in organic synthesis

An In-Depth Technical Guide to the Applications of 1-Ethynyl-4-hexylbenzene in Modern Organic Synthesis

Foreword: The Unassuming Workhorse of Modern Synthesis

In the vast repository of organic building blocks, certain molecules distinguish themselves not by sheer complexity, but by their profound versatility. This compound is one such molecule. At first glance, its structure is an elegant simplicity: a rigid aromatic core, a reactive terminal alkyne, and a flexible lipophilic hexyl chain. Yet, this combination of features makes it an exceptionally powerful tool in the hands of synthetic chemists. From the precise construction of liquid crystals for advanced displays to the modular assembly of potential drug candidates, this compound serves as a cornerstone for innovation across multiple scientific disciplines. This guide provides an in-depth exploration of its synthesis, reactivity, and core applications, offering both foundational knowledge and field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Characteristics and Synthetic Accessibility

A molecule's utility is fundamentally tied to its physical properties and the ease with which it can be synthesized. This compound strikes an effective balance, being readily preparable while possessing distinct structural motifs that dictate its reactivity.

The key features are the terminal alkyne, which provides a reactive handle for a variety of transformations, and the hexyl-substituted benzene ring. The C(sp)-H bond is weakly acidic and the triple bond is a region of high electron density, making it susceptible to both deprotonation-driven and addition reactions. The 4-hexyl group imparts solubility in common organic solvents and influences the bulk material properties, such as the phase behavior in liquid crystals and polymers.[1][2]

Physicochemical and Structural Data

| Property | Value | Reference(s) |

| CAS Number | 79887-11-9 | [1][3][4] |

| Molecular Formula | C₁₄H₁₈ | [1][3][4] |

| Molecular Weight | 186.29 g/mol | [3][5] |

| Synonyms | 4-Hexylphenylacetylene, 4-Hexyl-1-ethynylbenzene | [1][6] |

| Appearance | Colorless to pale yellow liquid | [3][6] |

| Primary Class | Acetylenic Hydrocarbon, Functional Material | [1] |

Synthetic Strategy: The Sonogashira Approach

The most reliable and common route to this compound and its analogs is the Sonogashira cross-coupling reaction.[7][8] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[8] The causality behind this choice is clear: it is a high-yielding and functional-group-tolerant reaction that directly constructs the target molecule from readily available precursors. A common strategy involves coupling a protected alkyne, such as trimethylsilylacetylene (TMSA), with a 4-hexyl-substituted aryl halide, followed by a straightforward deprotection step.

Protocol 1: Synthesis via Sonogashira Coupling

This protocol is a representative procedure adapted from literature methods for Sonogashira couplings.[7][9]

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-hexylbenzene (1.0 eq), copper(I) iodide (0.02 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.01 eq).

-

Solvent and Reagents: Add degassed anhydrous triethylamine (TEA, 2.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60 °C and monitor by TLC or GC-MS until the starting aryl bromide is consumed.

-

Workup: Cool the mixture to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude intermediate in methanol and add potassium carbonate (2.0 eq). Stir at room temperature for 2-4 hours.

-

Isolation: Quench the reaction with water and extract the product with diethyl ether or hexanes. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Part 2: Core Applications in Molecular Construction

The terminal alkyne is the molecule's hub of reactivity, enabling its participation in two of the most powerful transformations in modern organic synthesis: palladium-catalyzed cross-coupling and 1,3-dipolar cycloaddition ("Click Chemistry").

The Sonogashira Coupling: Forging Rigid Molecular Scaffolds

While used to synthesize the title compound, this compound is itself an excellent substrate for further Sonogashira couplings. This reaction is the method of choice for creating C(sp)-C(sp²) bonds, which are fundamental to the construction of conjugated systems, polymers, and the rigid cores of liquid crystals.[8][10] The reaction mechanism involves two interconnected catalytic cycles, one for palladium and one for copper, working in concert to couple the alkyne and the aryl/vinyl halide.[10]

The Azide-Alkyne "Click" Reaction: Modular Ligation

This compound is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction.[11][12] This reaction is prized for its high yield, simple reaction conditions (often possible in aqueous media), and extreme reliability.[12][13] It forms a chemically robust 1,2,3-triazole linkage, which acts as a stable bioisostere for the amide bond.[14] This has profound implications in drug discovery, bioconjugation, and materials science, allowing disparate molecular fragments to be "clicked" together with high efficiency.[11][13]

Part 3: Applications in Advanced Materials Science

The unique geometry and properties of this compound make it a valuable monomer and precursor for functional materials.

Precursor for Liquid Crystalline Materials

Liquid crystals are phases of matter with properties intermediate between those of conventional liquids and solid crystals.[2] Calamitic (rod-like) liquid crystals typically consist of a rigid core and flexible terminal chains.[15] Molecules derived from this compound are ideal for forming these rigid cores. The linear, rod-like shape imparted by the ethynyl-benzene unit promotes the anisotropic alignment necessary for forming liquid crystalline phases (mesophases).[2][16] The hexyl chain provides the requisite flexibility and influences the specific type of mesophase (e.g., nematic, smectic) and the transition temperatures.[2]

Monomer for Polymer Synthesis

This compound can serve as a monomer for the synthesis of poly(phenylacetylene) derivatives.[5] These polymers are often conjugated, possessing interesting optical and electronic properties relevant to organic electronics.[1] Furthermore, the terminal alkyne group is a key functional group in the synthesis of high-performance thermosetting resins, such as silicon-containing arylacetylene (PSA) resins, which are prized for their exceptional thermal stability and are used in aerospace and microelectronics.[17]

Part 4: Relevance in Medicinal Chemistry and Drug Discovery

The modularity offered by reactions involving this compound is highly synergistic with modern drug discovery paradigms like fragment-based drug discovery (FBDD).[18][19]

In FBDD, small molecular fragments that bind weakly to a biological target are identified and then linked together to create a more potent lead compound. This compound is an ideal "linker." Using sequential Sonogashira and/or click reactions, two different fragments can be joined with precise control over the distance and geometry of the final molecule. The resulting triazole ring from a click reaction is particularly valuable as it is metabolically stable and can participate in hydrogen bonding, mimicking the properties of an amide bond without its susceptibility to hydrolysis.[13][14]

Conclusion

This compound exemplifies the principle of "enabling simplicity" in organic synthesis. Its well-defined reactive sites, combined with a tunable lipophilic chain, provide a predictable and powerful platform for molecular construction. Its central role in Sonogashira couplings and click chemistry ensures its continued relevance in the synthesis of complex organic materials, liquid crystals, and novel pharmaceutical agents. As the demand for molecular precision and modularity grows, the importance of such versatile building blocks will only continue to increase, securing the place of this compound as a key component in the synthetic chemist's toolbox.

References

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of 1-Ethynyl-4-pentylbenzene. Available from: [Link]

-

IOPscience. Effect of 1-ethynyl-4-(trifluoromethyl) benzene on polymer network liquid crystal. Available from: [Link]

-

University of Colorado Boulder. Synthesis of Liquid Crystals. Available from: [Link]

-

MDPI. Chiral π-Conjugated Liquid Crystals: Impacts of Ethynyl Linker and Bilateral Symmetry on the Molecular Packing and Functions. Available from: [Link]

-

Labinsights. A Comprehensive Guide to Click Chemistry Reaction. Available from: [Link]

-

PubMed Central. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Available from: [Link]

-

CP Lab Safety. This compound, 25g, Each. Available from: [Link]

-

Fisher Scientific. This compound 95.0+%, TCI America™. Available from: [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 2775129. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

White Rose eTheses Online. Attempts to Green the Synthesis of Liquid Crystals. Available from: [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

-

Science of Synthesis. Cycloaddition Reactions in Organic Synthesis. Available from: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

PubMed Central. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Available from: [Link]

-

MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]

-

DergiPark. The Use of Click Chemisty in Drug Development Applications. Available from: [Link]

-

PubMed Central. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Available from: [Link]

-

ResearchGate. Synthesis and Properties of Novel Poly(Hexyl-Substituted Lactides) for Pharmaceutical Applications. Available from: [Link]

-

Preprints.org. Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. Available from: [Link]

-

PubMed Central. Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. Available from: [Link]

-

ScienceDirect. 1,4-Cycloaddition Reactions: The Diels-Alder Reaction in Heterocyclic Syntheses. Available from: [Link]

-

National Center for Biotechnology Information. 1-Ethyl-4-ethynylbenzene. PubChem Compound Summary for CID 142425. Available from: [Link]

-

PubMed Central. Pseudonatural Products for Chemical Biology and Drug Discovery. Available from: [Link]

-

Royal Society of Chemistry. Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis. Available from: [Link]

-

PubMed Central. Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Available from: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. colorado.edu [colorado.edu]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 79887-11-9 | TCI AMERICA [tcichemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. labinsights.nl [labinsights.nl]

- 12. Click Chemistry [organic-chemistry.org]

- 13. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chiral π-Conjugated Liquid Crystals: Impacts of Ethynyl Linker and Bilateral Symmetry on the Molecular Packing and Functions [mdpi.com]

- 17. Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pseudonatural Products for Chemical Biology and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]